Sphaeropsidin F
CAS No.:
Cat. No.: VC1879878
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32O4 |
|---|---|
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | (4R,4aR,4bR,7R,9S,10R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-4,4b,9,10-tetrol |
| Standard InChI | InChI=1S/C20H32O4/c1-6-18(4)9-10-20(24)12(11-18)14(22)15(23)16-17(2,3)8-7-13(21)19(16,20)5/h6,11,13-16,21-24H,1,7-10H2,2-5H3/t13-,14+,15+,16+,18+,19+,20-/m1/s1 |
| Standard InChI Key | MDMNBGISPKQWRE-KNEKMNIZSA-N |
| Isomeric SMILES | C[C@@]1(CC[C@]2(C(=C1)[C@@H]([C@@H]([C@@H]3[C@@]2([C@@H](CCC3(C)C)O)C)O)O)O)C=C |
| Canonical SMILES | CC1(CCC(C2(C1C(C(C3=CC(CCC32O)(C)C=C)O)O)C)O)C |
Introduction
Chemical Structure and Properties
Sphaeropsidin F is a pimarane diterpene with the molecular formula C₂₀H₃₂O₄ and a molecular weight of 336.4720 Da (accurate mass: 336.2301 Da) . The compound is formally known as (1beta,6alpha,7alpha,13alpha)-Pimara-8(14),15-diene-1,6,7,9-tetrol . This nomenclature reflects its stereochemical configuration, which is crucial for its biological activities.
The chemical structure of sphaeropsidin F features a tetracyclic framework typical of pimarane diterpenes. The compound contains four hydroxyl groups at positions C-1, C-6, C-7, and C-9, as well as two double bonds at positions C-8(14) and C-15 . These structural features distinguish sphaeropsidin F from other members of the sphaeropsidin family.
Chemical Identifiers and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₂O₄ |
| Molecular Weight | 336.4720 Da |
| Accurate Mass | 336.2301 Da |
| InChIKey | MDMNBGISPKQWRE-KNEKMNIZSA-N |
| SMILES | C[C@@]1(CC[C@]2(C(=C1)C@@HO)O)C=C |
The stereochemistry of sphaeropsidin F has been definitively established through comparative analysis of its Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) data with those of related compounds . This stereochemical configuration is critical for understanding the compound's three-dimensional structure and its interactions with biological targets.
Natural Sources and Biosynthesis
Sphaeropsidin F was first isolated from the fungus Sphaeropsis sapinea f. sp. cupressi , a pathogen responsible for canker disease in cypress trees. This fungus is now also classified as Diplodia cupressi, and is recognized as a significant producer of various sphaeropsidin compounds . Additionally, the compound has been found in Smardaea species, further expanding our understanding of its natural distribution .
The biosynthesis of sphaeropsidin F follows the general pathway for pimarane diterpenes, beginning with geranylgeranyl pyrophosphate (GGPP), which serves as the universal precursor for all diterpenes . The formation of the characteristic pimarane skeleton involves a series of enzymatic cyclizations and oxidations, ultimately leading to the specific hydroxylation pattern observed in sphaeropsidin F.
Notable fungal sources of sphaeropsidin F include:
| Organism | Taxonomy | Reference |
|---|---|---|
| Sphaeropsis sapinea f. sp. cupressi | Fungus (Botryosphaeriaceae) | |
| Diplodia cupressi | Fungus (Botryosphaeriaceae) | |
| Smardaea species | Fungus (Ascomycota) |
Isolation and Characterization
Sphaeropsidin F is typically produced in vitro by fungal cultures, particularly by Sphaeropsis sapinea f. sp. cupressi . The isolation process generally involves organic extraction of fungal cultures, followed by chromatographic purification techniques such as column chromatography and preparative thin-layer chromatography (TLC).
In a comparative context, the isolation of related sphaeropsidins provides insight into the methods likely employed for sphaeropsidin F. For instance, other sphaeropsidins have been isolated from fungal organic extracts using a combination of column chromatography and preparative TLC . The purification process typically yields the compound as a homogeneous amorphous solid.
The structural characterization of sphaeropsidin F relies primarily on spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the positions of functional groups
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Mass Spectrometry (MS) confirms the molecular formula and fragmentation patterns
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Circular Dichroism (CD) analysis helps determine the absolute stereochemistry of the compound
Comparison with Other Sphaeropsidins
Sphaeropsidin F belongs to a larger family of pimarane diterpenes that includes several other sphaeropsidins (A-E). These compounds share a common core structure but differ in their hydroxylation patterns and oxidation states.
Structural Comparison Among Sphaeropsidins
One of the key differences between sphaeropsidin F and other members of the family is its hydroxylation pattern. While sphaeropsidin A features a hemiketal lactone system between C-6 and C-10 , sphaeropsidin F lacks this feature and instead possesses four distinct hydroxyl groups .
The stereochemical configuration of sphaeropsidin F has been determined by comparison with other sphaeropsidins, particularly through NMR and CD data analysis . This stereochemical information is crucial for understanding the three-dimensional structure of the molecule and its potential interactions with biological targets.
Research Applications and Future Directions
The research on sphaeropsidin F intersects with several important fields, including natural product chemistry, plant pathology, and potential pharmaceutical applications. As a phytotoxin involved in plant-pathogen interactions, sphaeropsidin F offers insights into the mechanisms of fungal pathogenicity and plant disease development.
Recent research has explored the development of synthetic derivatives of related sphaeropsidins, particularly sphaeropsidin A, to enhance their biological activities and reduce toxicity . Similar approaches could potentially be applied to sphaeropsidin F, opening avenues for the development of new bioactive compounds.
Potential research directions for sphaeropsidin F include:
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Detailed mechanism-of-action studies to understand its phytotoxic effects
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Investigation of potential antimicrobial or anticancer activities
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Development of synthetic methodologies for structural modifications
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Exploration of structure-activity relationships within the sphaeropsidin family
The development of synthetic or semi-synthetic derivatives with enhanced biological activities represents a promising direction for future research. For instance, recent work with sphaeropsidin A has shown that structural modifications can significantly improve its anticancer activity , suggesting similar approaches might be valuable for sphaeropsidin F.
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